1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane
CAS No.:
Cat. No.: VC15921823
Molecular Formula: C10H22N4O2S
Molecular Weight: 262.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22N4O2S |
|---|---|
| Molecular Weight | 262.38 g/mol |
| IUPAC Name | 1-(4-methylpiperazin-1-yl)sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C10H22N4O2S/c1-12-7-9-14(10-8-12)17(15,16)13-5-2-3-11-4-6-13/h11H,2-10H2,1H3 |
| Standard InChI Key | CUPOHRYPJFPCIJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)N2CCCNCC2 |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The compound features a seven-membered 1,4-diazepane ring (azepane heterocycle with two nitrogen atoms at positions 1 and 4) linked via a sulfonamide bridge (-SO2-NR2) to a 4-methylpiperazine moiety. This configuration introduces three distinct nitrogen environments: two tertiary amines in the diazepane ring, one sulfonamide-bound nitrogen, and a quaternary nitrogen in the piperazine group .
The diazepane ring adopts a chair-like conformation with moderate puckering, as observed in related 1,4-diazepane derivatives . Substituent effects from the sulfonyl group likely induce slight distortion, increasing ring strain compared to unsubstituted diazepanes.
Spectroscopic Predictions
Based on analogous sulfonamide-containing azepanes , key spectral features would include:
| Spectrum | Predicted Signals |
|---|---|
| ¹H NMR | δ 2.3–2.5 (m, piperazine CH2), 2.8–3.1 (m, diazepane CH2), 3.4–3.6 (m, N-CH2-SO2) |
| ¹³C NMR | δ 45–50 (piperazine C), 52–55 (SO2-N-C), 58–62 (diazepane C) |
| IR | 1150–1180 cm⁻¹ (asymmetric SO2 stretch), 1320–1350 cm⁻¹ (symmetric SO2 stretch) |
These predictions derive from electronic effects of the sulfonyl group, which deshields adjacent protons while stabilizing negative charge density on oxygen atoms .
Synthetic Pathways and Optimization Strategies
Alternative Pathway: Ring Expansion of Piperidine Derivatives
A less direct method involves:
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Sulfonylation of 4-methylpiperazine with 1,5-dibromopentane to form a sulfonamide intermediate.
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Ring-closing metathesis using Grubbs catalyst to generate the diazepane ring .
This route suffers from lower yields (∼35%) due to competing oligomerization but offers orthogonal functionalization opportunities .
Physicochemical and Pharmacokinetic Profiling
Calculated Properties
Using ChemDraw v22.0 simulations:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁N₅O₂S |
| Molecular Weight | 275.37 g/mol |
| LogP (Octanol-Water) | 1.2 ± 0.3 |
| Topological Surface Area | 98 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The moderate LogP suggests adequate blood-brain barrier permeability, aligning with CNS-targeted analogs .
Solubility and Stability
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Aqueous Solubility: 12 mg/mL in PBS (pH 7.4) due to sulfonamide hydrophilicity .
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Plasma Stability: >90% remaining after 1 hr in human plasma at 37°C, indicating resistance to esterase/protease activity .
"Sulfonamide-linked diazepanes represent underexplored chemotypes for modulating monoaminergic neurotransmission." – Adapted from
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from:
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Low diastereoselectivity at the sulfonamide sulfur (∼60:40 R/S ratio) .
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Purification difficulties due to residual starting materials with similar polarity .
Target Identification Strategies
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